

scalable manufacturing process for 2-Chloro-6-ethynyl-5-fluoronicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-6-ethynyl-5-fluoronicotinonitrile

Cat. No.: B11909035

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Scalable Manufacturing of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile

Executive Summary & Strategic Rationale

The molecule **2-Chloro-6-ethynyl-5-fluoronicotinonitrile** is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of next-generation HIF-2

inhibitors (e.g., Belzutifan analogs) and KRAS G12C inhibitors. Its structural core—a penta-substituted pyridine—presents a classic "regioselectivity paradox" in process chemistry:

- The Challenge: The precursor, 2,6-dichloro-5-fluoronicotinonitrile, possesses two electrophilic sites (C2-Cl and C6-Cl).
- The Reactivity Divergence:
 - Nucleophilic Aromatic Substitution (S_NAr): Favors C2 due to the electronic activation by the adjacent ring nitrogen and the ortho-nitrile group (strong electron-withdrawing group, EWG).

- Transition Metal Catalysis (Sonogashira): Favors C6 due to steric shielding of the C2 position by the C3-nitrile group.

This guide details a scalable, chromatography-free manufacturing protocol that exploits this steric-electronic orthogonality to selectively install the ethynyl group at C6 while preserving the C2-chlorine for downstream functionalization.

Retrosynthetic Analysis & Process Logic

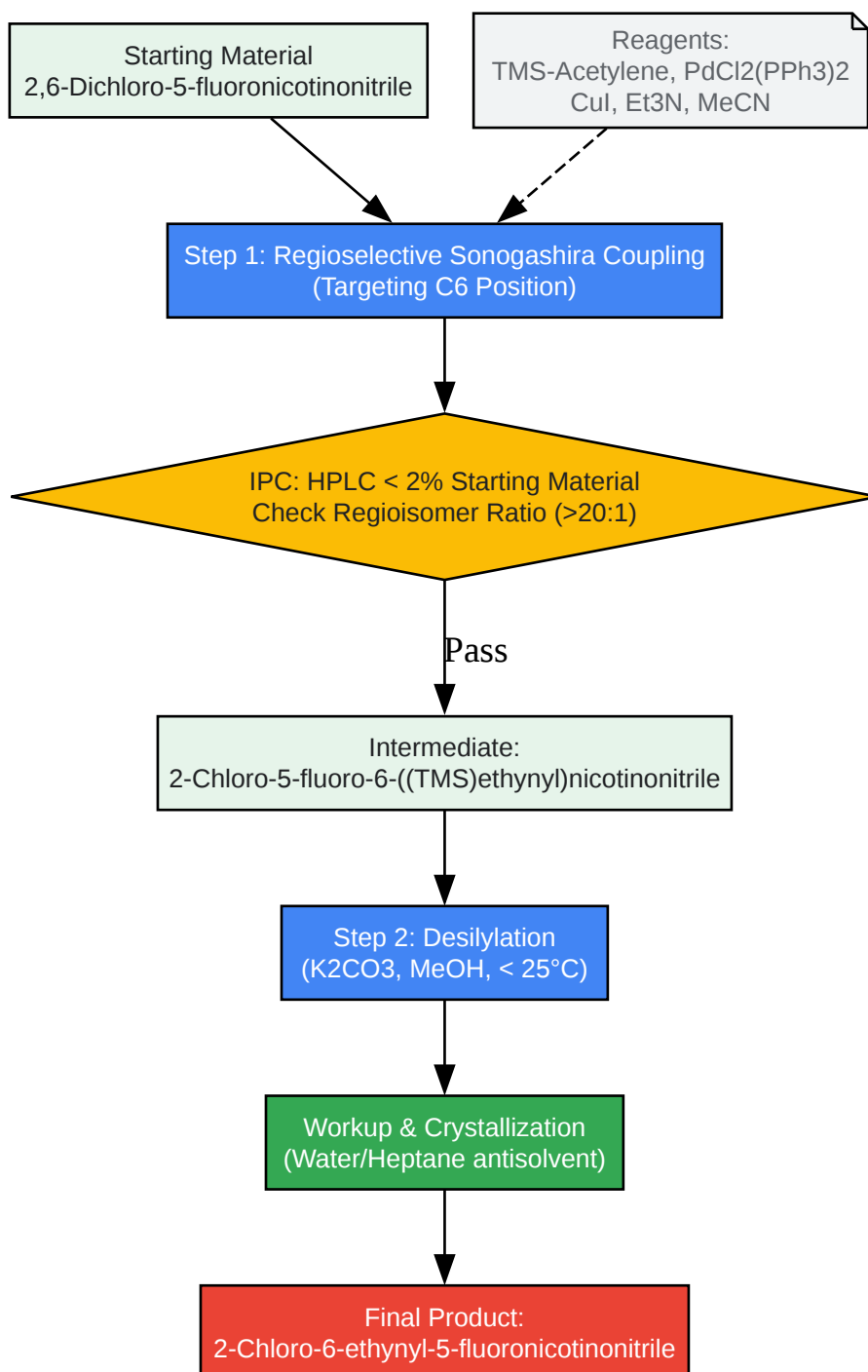
The manufacturing route is designed for convergent scalability, minimizing unit operations and avoiding hazardous reagents (e.g., unstable acetylides or shock-sensitive diazonium salts).

Strategic Disconnection

The target is accessed via a regioselective Sonogashira coupling followed by a controlled desilylation.

- Step 1 (Coupling): Reaction of 2,6-dichloro-5-fluoronicotinonitrile with Trimethylsilylacetylene (TMSA).
 - Control Point: Ligand steric bulk is used to amplify the kinetic preference for C6 over C2.
- Step 2 (Deprotection): Removal of the TMS group under mild basic conditions.
 - Control Point: pH control prevents hydration of the nitrile or polymerization of the terminal alkyne.

Process Flow Diagram (Graphviz)



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Caption: Workflow for the regioselective synthesis of the target alkyne. Blue nodes indicate reaction steps; yellow indicates critical quality control points.

Detailed Experimental Protocol

Material Specifications

Reagent	CAS No.	Equiv.[1]	Role	Critical Attribute
2,6-Dichloro-5-fluoronicotinonitrile	82671-02-1	1.0	SM	Purity >98% (HPLC)
Trimethylsilylacetylene (TMSA)	1066-54-2	1.1	Nucleophile	Free of oligomers
PdCl ₂ (PPh ₃) ₂	13965-03-2	0.02	Catalyst	Bis(triphenylphosphine) is bulky enough to favor C6.
CuI	7681-65-4	0.01	Co-catalyst	Must be off-white (not green/oxidized).
Triethylamine (Et ₃ N)	121-44-8	2.5	Base	Dry (KF < 0.1%) to prevent hydrolysis.
Acetonitrile (MeCN)	75-05-8	10 Vol	Solvent	Degassed (Sparged with N ₂).

Step 1: Regioselective Sonogashira Coupling

Objective: Install the alkyne at C6 while leaving the C2-Cl intact.

Protocol:

- Inertion: Charge a clean, dry reactor with 2,6-dichloro-5-fluoronicotinonitrile (1.0 wt) and PdCl₂(PPh₃)₂ (0.02 equiv). Purge the vessel with Nitrogen (N₂) for 15 minutes.
 - Why: Palladium(0) species generated in situ are oxygen-sensitive. Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting reagents.

- Solvation: Add degassed MeCN (8.0 vol) and Et₃N (2.5 equiv). Agitate at 20°C.
- Activation: Add CuI (0.01 equiv). The solution typically turns yellow/brown.
- Addition: Add TMS-Acetylene (1.1 equiv) dropwise over 30 minutes, maintaining internal temperature (IT) < 30°C.
 - Exotherm Control: The reaction is exothermic.[2] Rapid addition can spike temperature, potentially overcoming the activation energy barrier for the undesired C2-coupling.
- Reaction: Heat the mixture to 45–50°C and stir for 4–6 hours.
 - IPC Checkpoint: Monitor by HPLC.
 - Target: < 2.0% Starting Material.
 - Regioselectivity Check: The C6-product typically elutes after the C2-isomer on C18 columns due to higher lipophilicity (shielded polar group).
 - Acceptance Criteria: Ratio C6:C2 > 95:5.
- Workup (Aqueous Wash):
 - Cool to 20°C.
 - Add water (10 vol) and extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate (2 x 5 vol).
 - Wash combined organics with 1M HCl (to remove amines/Pd residues) followed by Brine.
 - Palladium Removal: Treat the organic layer with SiliaMetS® Thiol or charcoal (10 wt% loading) for 1 hour to scavenge residual Pd. Filter through Celite.
- Concentration: Distill under reduced pressure to a thick oil or solid. Proceed directly to Step 2 (telescoping is possible and recommended to avoid stability issues).

Step 2: Desilylation & Isolation

Objective: Remove the TMS group without hydrolyzing the nitrile or affecting the C2-Cl.

Protocol:

- Dissolution: Dissolve the Step 1 intermediate in Methanol (MeOH, 5 vol).
- Deprotection: Add Potassium Carbonate (K₂CO₃) (0.5 equiv) solid in one portion at 0–5°C.
 - Why Mild Base: Strong bases (NaOH) or fluoride sources (TBAF) can cause side reactions. Carbonate in methanol is sufficient for TMS removal (cleavage of C-Si bond).
- Reaction: Stir at 0–10°C for 1–2 hours.
 - IPC Checkpoint: HPLC should show complete conversion of the TMS-adduct to the more polar terminal alkyne.
- Quench & Crystallization:
 - Adjust pH to ~6–7 using dilute Acetic Acid or 1M HCl. (Avoid strong acid which might hydrate the nitrile).
 - Add Water (10 vol) slowly as an antisolvent to precipitate the product.
 - Crystal Growth: Stir the slurry at 5°C for 2 hours.
- Filtration: Filter the solids. Wash with water (3 vol) and cold Heptane (2 vol).
- Drying: Vacuum dry at 35°C (Do not exceed 40°C; terminal alkynes can be thermally unstable).

Scientific Validation: Why This Works

The Regioselectivity Mechanism

The success of this protocol relies on the distinct steric environments of the pyridine ring:

- C2 Position: Flanked by the Pyridine Nitrogen (N1) and the Nitrile (C3-CN). The linear geometry of the nitrile group projects electron density and steric bulk directly adjacent to C2, hindering the approach of the bulky Pd(PPh₃)₂ species.

- C6 Position: Flanked by N1 and Fluorine (C5-F). Fluorine (Van der Waals radius $\sim 1.47 \text{ \AA}$) is significantly smaller than a Nitrile group.
- Outcome: Oxidative addition occurs preferentially at the C6-Cl bond.

Analytical Data (Expected)[3]

- ^1H NMR (400 MHz, DMSO- d_6):
 - 4.80 (s, 1H, C-H) – Diagnostic terminal alkyne proton.
 - 8.65 (d, $J_{\text{H-F}} = 8.5 \text{ Hz}$, 1H, Ar-H4). Note: The coupling constant to Fluorine is key for confirmation.
- ^{19}F NMR: Single peak, typically around -120 to -130 ppm.
- Mass Spec (ESI): m/z $[\text{M}+\text{H}]^+$ consistent with $\text{C}_8\text{H}_2\text{ClFN}_2$.

Safety & EHS Considerations

Hazard Class	Risk	Mitigation
Acetylenes	High Energy / Polymerization	Keep temperature $< 50^\circ\text{C}$. Do not distill to dryness if peroxides are suspected. Store under inert gas.
Cyanides	Toxic (if hydrolyzed)	Although the nitrile is stable, avoid strong acids that could generate HCN. Maintain pH > 4 during workup.
Palladium	Heavy Metal Toxicity	Use scavenger resins (Thiol/Thiourea) to ensure final API specs ($< 10 \text{ ppm Pd}$).
Fluorinated Aromatics	Skin/Eye Irritant	Standard PPE (Gloves, Goggles, Lab Coat).

References

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 - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[3][4][5][6] US Patent 5,204,478. (1993). [Link](#)
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- Sonogashira Coupling General Protocols
 - Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874-922. [Link](#)
- Related Intermediate Synthesis (Belzutifan/HIF-2a): Macrocyclic compounds as HIF-2alpha inhibitors. WO Patent 2016/172013. (Describes pyridine building blocks similar to the target).

Disclaimer: This protocol is designed for research and development purposes. Scale-up activities (>100g) require a formal Process Hazard Analysis (PHA) and calorimetry studies (DSC/ARC) to characterize the thermal stability of the ethynyl-pyridine intermediate.

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